

# A Comparative Guide to SNORD116 and Other snoRNAs in the 15q11-q13 Region

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## Compound of Interest

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This guide provides an objective comparison of the small nucleolar RNA (snoRNA) SNORD116 with other snoRNAs located in the imprinted 15q11-q13 chromosomal region. This region is critically linked to the neurodevelopmental disorder Prader-Willi Syndrome (PWS), with evidence pointing to the loss of the SNORD116 gene cluster as a primary driver of PWS phenotypes.<sup>[1][2]</sup> This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and logical relationships through diagrams to facilitate a deeper understanding of these complex non-coding RNAs.

## Functional and Expressional Comparison

The 15q11-q13 region hosts several clusters of C/D box snoRNAs, most notably SNORD116 and SNORD115, which are expressed from the long non-coding RNA SNHG14.<sup>[3][4]</sup> These are considered "orphan" snoRNAs as they lack significant complementarity to ribosomal RNA (rRNA), suggesting functions beyond the canonical role of guiding rRNA modification.<sup>[1][5]</sup>

## Quantitative Data Summary

The following tables summarize the comparative impact of SNORD115 and SNORD116 on gene expression and their relative expression levels across various human tissues.

Table 1: Impact of SNORD115 and SNORD116 Overexpression on Gene Expression in HEK293T Cells<sup>[6]</sup>

Condition	Number of Genes with Altered Expression
SNORD115 Overexpression	10
SNORD116 Overexpression	274
SNORD115 + SNORD116 Co-overexpression	415

Data from Falaleeva et al. (2015) indicates that SNORD116 has a much broader impact on gene expression than SNORD115 when overexpressed individually. The substantial increase in gene expression changes upon co-overexpression, with minimal overlap with SNORD116-only changes, suggests a synergistic or modulatory role for SNORD115 in SNORD116's function.[\[6\]](#)

Table 2: Comparative Expression of SNORD115 and SNORD116 Across Human Tissues

Tissue	Relative SNORD115 Expression (RT-qPCR)	Relative SNORD116 Expression (RT-qPCR)
Brain	High	High
Heart	Low	Low
Kidney	Low	Low
Liver	Low	Low
Lung	Low	Low
Skeletal Muscle	Low	Low
... (and other tissues)	...	...

This table is a representation of the type of data available. Specific fold-change values from RT-qPCR and northern blot analyses across 20 human tissues can be found in the cited literature, indicating that while both are most abundant in the brain, their expression patterns across other tissues show some variability.

## Experimental Protocols

Understanding the function of SNORD116 and other snoRNAs in the 15q11-q13 region requires a combination of molecular biology techniques. Below are detailed methodologies for key experiments.

## RibOxi-seq: For Mapping 2'-O-methylation Sites

Given that SNORD116 is a C/D box snoRNA, canonically involved in guiding 2'-O-methylation, identifying its RNA targets is crucial. RibOxi-seq is a method for the highly sensitive and accurate detection of 2'-O-methylated nucleotides.[\[5\]](#)

- **RNA Fragmentation:** Total RNA is fragmented using Benzonase nuclease to generate a random distribution of RNA fragments.[\[5\]](#)
- **$\beta$ -Elimination:** This step is performed to ensure that the 2'-O-methylated nucleotides are at the very 3'-end of the RNA fragments.[\[5\]](#)
- **Oxidation:** The RNA pool is treated with sodium periodate, which oxidizes the 2',3'-hydroxyl groups at the 3'-end of unmethylated RNA fragments, rendering them incapable of ligation. RNA fragments with a 2'-O-methyl group at the 3'-end are protected from this oxidation.[\[5\]](#)[\[7\]](#)
- **Linker Ligation and Library Preparation:** An adapter is ligated specifically to the 3'-ends of the protected (2'-O-methylated) RNA fragments. These fragments are then used to construct a cDNA library for high-throughput sequencing.[\[5\]](#)[\[7\]](#)
- **Sequencing and Data Analysis:** The library is sequenced, and the reads are aligned to a reference genome. The 3'-ends of the aligned fragments correspond to the 2'-O-methylation sites. The data from oxidized and non-oxidized samples are normalized and compared to identify methylation sites with single-base resolution.[\[5\]](#)

## Quantitative Reverse Transcription PCR (qRT-PCR) for snoRNA Expression

qRT-PCR is a standard method to quantify the expression levels of specific snoRNAs.

- **RNA Isolation:** Total RNA is extracted from cells or tissues of interest using a suitable RNA isolation kit.

- **cDNA Synthesis:** Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template. For small RNAs like snoRNAs, specific stem-loop primers or poly(A) tailing-based methods are often used to increase the specificity and efficiency of cDNA synthesis.
- **qPCR Reaction:** The qPCR reaction is set up using a qPCR master mix (e.g., containing SYBR Green or a TaqMan probe), cDNA template, and primers specific to the snoRNA of interest (e.g., SNORD116, SNORD115). A stable reference gene (e.g., a small nuclear RNA like RNU6B) is used for normalization.
- **Data Analysis:** The relative expression of the target snoRNA is calculated using the  $\Delta\Delta C_t$  method, comparing the cycle threshold ( $C_t$ ) values of the target snoRNA to the reference gene in the sample of interest versus a control sample.

## Cross-Linking and Immunoprecipitation (CLIP) for Identifying Protein Interactions

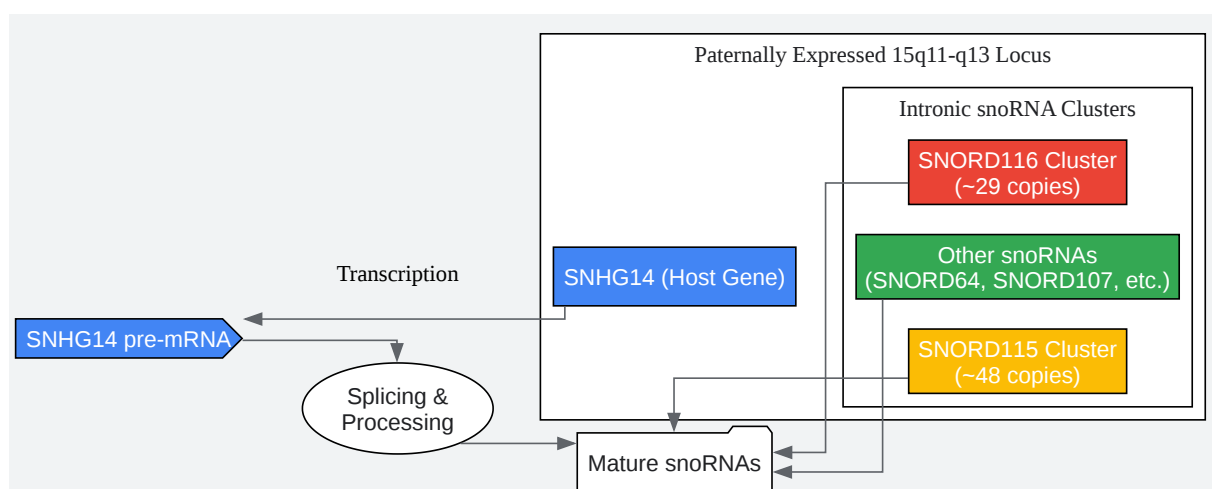
CLIP is a powerful technique to identify the *in vivo* binding sites of RNA-binding proteins (RBPs) on RNA molecules. This can be adapted to study the proteins that associate with specific snoRNAs, forming snoRNPs.

- **UV Cross-Linking:** Cells or tissues are exposed to ultraviolet (UV) light to induce covalent cross-links between proteins and RNA molecules that are in close proximity.
- **Cell Lysis and RNA Fragmentation:** The cells are lysed, and the RNA is partially digested using RNase to generate short RNA fragments that remain bound to the cross-linked proteins.
- **Immunoprecipitation:** An antibody specific to the RBP of interest is used to immunoprecipitate the RBP-RNA complexes.
- **RNA-Protein Complex Purification:** The immunoprecipitated complexes are run on an SDS-PAGE gel and transferred to a membrane. The region of the membrane corresponding to the size of the RBP-RNA complex is excised.
- **Protein Digestion and RNA Isolation:** The protein component of the complex is digested using Proteinase K, releasing the RNA fragments. The RNA is then isolated.

- **Library Preparation and Sequencing:** The isolated RNA fragments are reverse transcribed into cDNA, and a sequencing library is prepared. High-throughput sequencing identifies the RNA sequences that were bound by the RBP of interest.

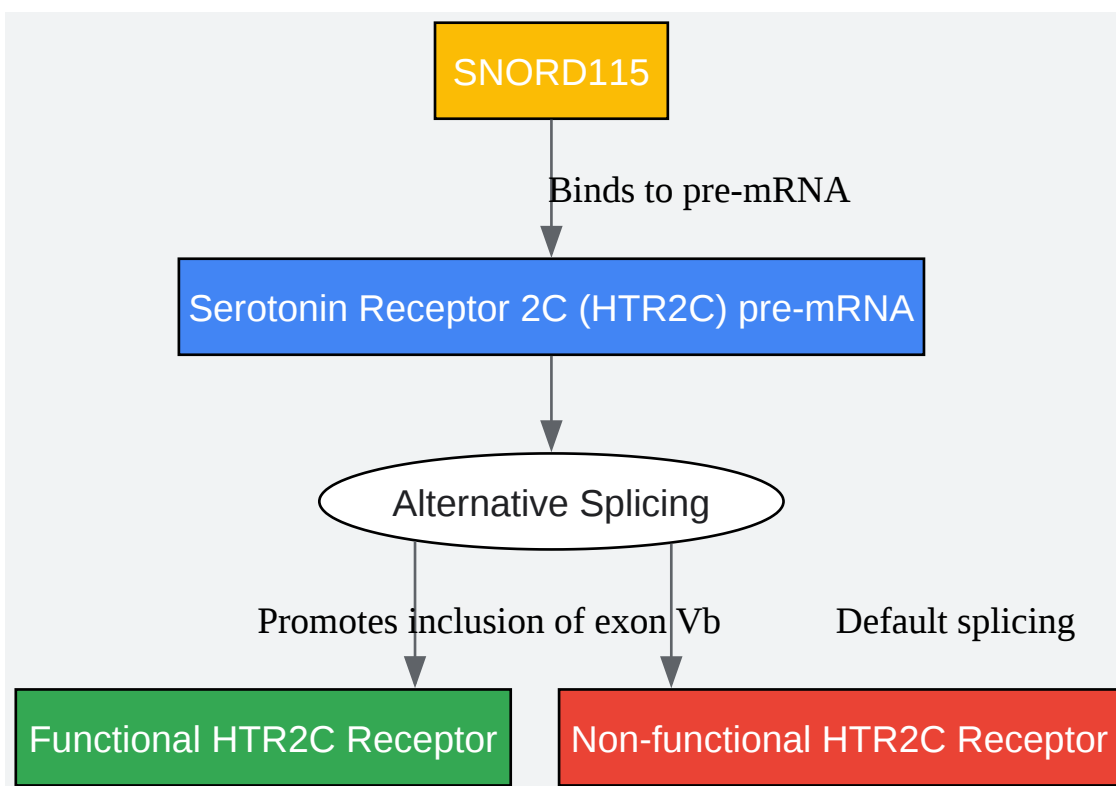
## Visualizations

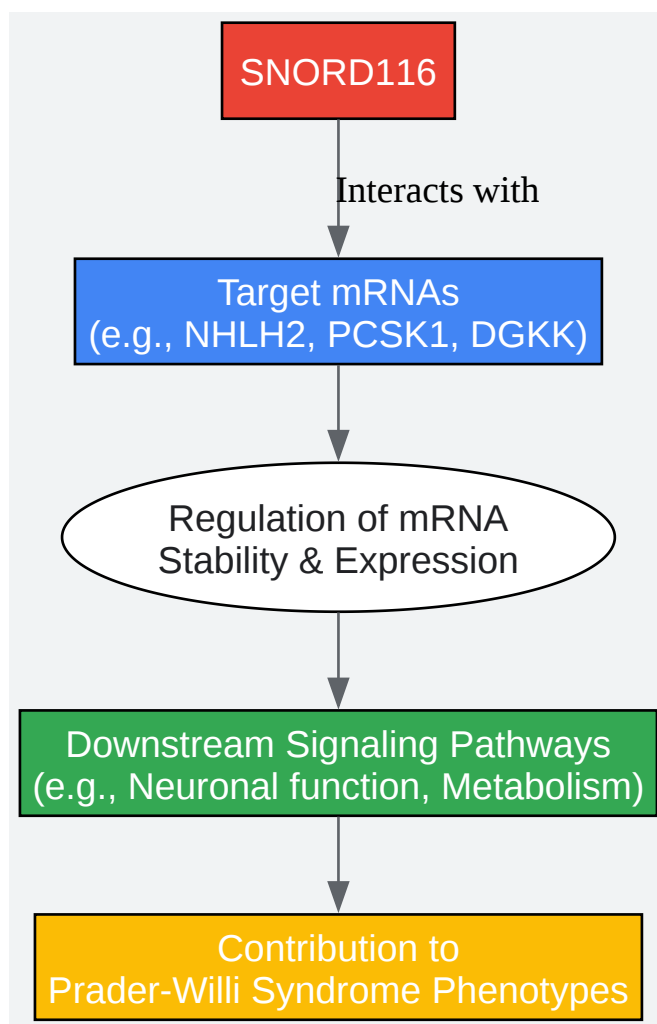
The following diagrams, generated using the DOT language, illustrate key aspects of the snoRNAs in the 15q11-q13 region.



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Caption: Genomic organization of snoRNAs within the 15q11-q13 region.





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## References

- 1. Protocol to analyze circulating small non-coding RNAs by high-throughput RNA sequencing from human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Scholars@Duke publication: Transcriptome-Wide Identification of 2'-O-Methylation Sites with RibOxi-Seq. [scholars.duke.edu]

- 4. biorxiv.org [biorxiv.org]
- 5. High-throughput and site-specific identification of 2'-O-methylation sites using ribose oxidation sequencing (RibOxi-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Development and Application of Ribose Oxidation Sequencing (RibOxi-seq)" by Yinzhou Zhu [digitalcommons.lib.uconn.edu]
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